molecular formula C₁₂H₁₉NO₈ B1146938 N-Acetyl-D-Glucosamine 3,6-Diacetate CAS No. 221069-48-3

N-Acetyl-D-Glucosamine 3,6-Diacetate

Cat. No. B1146938
M. Wt: 305.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate and related derivatives involves several chemical reactions, including acetylation and protection-deprotection strategies. Studies have developed efficient methods for quantitating GlcNAc using proton nuclear magnetic resonance (1H-NMR) and explored its synthesis from different precursors, highlighting the importance of protecting group strategies and the role of catalysts in achieving desired selectivity and yield (Liu et al., 2011) (Yoshimura & Funabashi, 1966).

Molecular Structure Analysis

The molecular structure of N-Acetyl-D-Glucosamine 3,6-Diacetate involves specific configurations of acetyl groups, which can impact its physical and chemical properties. 1H-NMR spectroscopy has been used to investigate the structure, revealing insights into intramolecular hydrogen bonding and the rotation of acetyl groups, which are essential for understanding its reactivity and interaction with other molecules (Liu et al., 2011).

Chemical Reactions and Properties

N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including enzymatic deacetylation to produce glucosamine, a process that holds significance in biotechnological applications. Studies have explored the biocatalytic production of glucosamine from N-acetylglucosamine, demonstrating the potential of enzymatic processes over traditional chemical synthesis, which can be environmentally harmful (Jiang et al., 2018).

Physical Properties Analysis

The physical properties of N-Acetyl-D-Glucosamine 3,6-Diacetate, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties can be influenced by the molecular structure, particularly the acetyl groups' configuration and intramolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The enzymatic synthesis and degradation studies provide insights into its biocompatibility and potential for use in environmentally friendly production processes (Jiang et al., 2018).

Scientific Research Applications

Biomaterials and Tissue Engineering

Chitosan, derived from chitin and consisting of N-acetyl-D-glucosamine units, exhibits properties like biocompatibility, biodegradability, and the ability to form films, making it an ideal biomaterial for tissue engineering, drug delivery systems, and cancer treatment applications. Its modification allows for the development of various forms, enhancing its application potential in the biomedical field. Studies highlight chitosan's role in promoting wound healing, acting as a scaffold in tissue engineering, and its drug delivery capabilities due to its biocompatible and biodegradable nature (Victor et al., 2020).

Antimicrobial and Antiviral Applications

Chitosan and its derivatives, including those containing N-acetyl-D-glucosamine units, are noted for their antimicrobial properties. These properties make chitosan suitable for food preservation, shelf-life extension, and potentially as antiviral agents against a broad spectrum of viruses, including the possibility of combating SARS-CoV-2. The antimicrobial activity is attributed to the presence of free amino groups in chitosan, which also contributes to its solubility in acidic conditions and the ability to chelate metal ions (Ganguly, 2013); (Sharma et al., 2021).

Enhancing Kinase Regulation through O-GlcNAc Modification

The O-GlcNAc modification, involving the attachment of N-acetyl glucosamine to proteins, plays a critical role in cellular signaling, impacting the regulation of kinases and their enzymatic activity. This modification demonstrates the intricate crosstalk between O-GlcNAcylation and phosphorylation, which is fundamental in cellular signaling pathways. The modification of over 100 kinases by O-GlcNAc suggests significant implications for understanding kinase regulation and identifying new therapeutic targets (Schwein & Woo, 2020).

Future Directions

N-Acetylglucosamine (GlcNAc) holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host . It also positively shaped the community structure and metabolism of the rhizosphere microbiome of tomatoes .

properties

CAS RN

221069-48-3

Product Name

N-Acetyl-D-Glucosamine 3,6-Diacetate

Molecular Formula

C₁₂H₁₉NO₈

Molecular Weight

305.28

synonyms

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate;  (N,3-O,6-O)-Triacetyl-D-Glucosamine; 

Origin of Product

United States

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